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molecular formula C9H10N2O2S B3041779 2-(Methylsulfonamido)phenylacetonitrile CAS No. 36268-70-9

2-(Methylsulfonamido)phenylacetonitrile

Cat. No. B3041779
M. Wt: 210.26 g/mol
InChI Key: YHHDVFAYFWDZCS-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

(2-Methanesulfonylaminophenyl)acetonitrile (300 mg) was mixed with 10% palladium/carbon (catalytic amount) in methanol (20 ml) and the mixture was stirred under hydrogen gas atmospheres for 48 hours. After confirming the completion of the reaction using TLC, the resulting mixture was filtered through celite and the filtrate was concentrated under reduced pressure. The following procedure was carried out using the concentrate which was not purified.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13]#[N:14])(=[O:4])=[O:3]>CO.[Pd]>[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][CH2:13][NH2:14])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CS(=O)(=O)NC1=C(C=CC=C1)CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen gas atmospheres for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrate which
CUSTOM
Type
CUSTOM
Details
was not purified

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
CS(=O)(=O)NC1=C(CCN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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